5-Amino-2-(2,6-Dioxopiperidin-3-yl)isoindolin-1,3-dion

Übersicht

Beschreibung

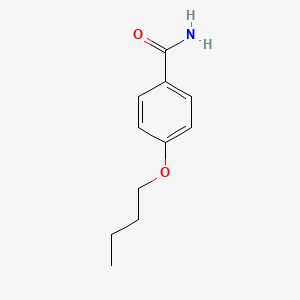

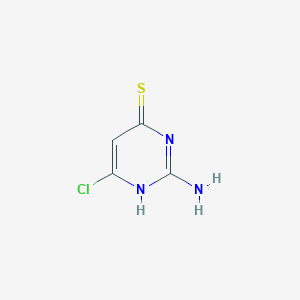

5-Aminothalidomide: is a derivative of the immunomodulatory compound thalidomideThe compound has the molecular formula C13H11N3O4 and a molecular weight of 273.2 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemie: 5-Aminothalidomid wird als Zwischenprodukt bei der Synthese verschiedener Verbindungen verwendet, darunter PROTACs (Proteolyse-Targeting Chimeras), die Anwendungen in der gezielten Proteindegradation haben .

Biologie: Die Verbindung wird in biologischen Studien verwendet, um ihre Auswirkungen auf Zellproliferation und Apoptose zu untersuchen.

Medizin: 5-Aminothalidomid wird hinsichtlich seines therapeutischen Potenzials zur Behandlung von Krankheiten wie Multipler Sklerose und Krebs untersucht. Es ist ein Zwischenprodukt bei der Synthese von Thalidomidderivaten, die in präklinischen Studien vielversprechende Ergebnisse gezeigt haben .

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet. Ihre einzigartigen Eigenschaften machen sie zu einem wertvollen Werkzeug in der Medikamentenforschung und -entwicklung .

5. Wirkmechanismus

5-Aminothalidomid entfaltet seine Wirkung durch Bindung an Cereblon (CRBN), einen Substrat-Erkennungsrezeptor für den Cullin 4 RING E3 Ubiquitin-Ligase (CRL4)-Komplex. Diese Bindung induziert die Rekrutierung nicht-nativer Substrate zu CRL4 CRBN, was zu ihrer Ubiquitinierung und anschließendem Abbau führt. Der Wirkmechanismus der Verbindung beinhaltet die Modulation verschiedener molekularer Ziele und Pfade, darunter Tumornekrosefaktor (TNF), Interleukin 6 (IL-6) und vaskulärer endothelialer Wachstumsfaktor (VEGF) .

Wirkmechanismus

Target of Action

The primary target of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione acts as a ligand for cereblon , binding to it and inducing the enzyme to degrade specific proteins . In particular, it promotes the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Biochemical Pathways

The action of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione on cereblon affects the ubiquitin-proteasome pathway . By promoting the degradation of IKZF1 and IKZF3, it can influence the transcriptional regulation of genes involved in cell differentiation and proliferation .

Result of Action

The molecular and cellular effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione’s action are primarily related to its influence on protein degradation. By promoting the degradation of IKZF1 and IKZF3, it can impact the regulation of various cellular processes, including cell differentiation and proliferation .

Action Environment

The action, efficacy, and stability of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Additionally, factors such as pH and the presence of other molecules could potentially affect its interaction with cereblon and its subsequent actions.

Biochemische Analyse

Biochemical Properties

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. It interacts with enzymes such as cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s ability to bind to cereblon and modulate its activity is a key aspect of its biochemical properties .

Cellular Effects

The effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting the interactions between tumor cells and their microenvironment. Additionally, it can enhance immune responses, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exerts its effects through binding interactions with biomolecules. It binds to cereblon, leading to the recruitment of target proteins for ubiquitination and degradation. This process results in the inhibition of specific signaling pathways and changes in gene expression. The compound’s ability to modulate the activity of cereblon and other proteins is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target proteins and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein degradation and immune responses without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and off-target interactions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is involved in several metabolic pathways, primarily related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, leading to the degradation of target proteins. This interaction can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target proteins to exert its effects .

Subcellular Localization

The subcellular localization of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its activity and the efficiency of protein degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 5-Aminothalidomid kann über verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Reaktion von Thalidomid mit Ammoniak oder einem Amin unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann bei erhöhten Temperaturen durchgeführt werden, um die Bildung des Aminoderivats zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von 5-Aminothalidomid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist üblich, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Aminothalidomid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Hydroxylaminderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Nitro- oder Hydroxylaminderivate.

Reduktion: Reduzierte Derivate mit verschiedenen funktionellen Gruppen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Thalidomid: Die Stammverbindung von 5-Aminothalidomid, bekannt für ihre immunmodulatorischen und entzündungshemmenden Eigenschaften.

Lenalidomid: Ein Derivat von Thalidomid mit erhöhter Potenz und reduzierten Nebenwirkungen, das zur Behandlung von Multiplem Myelom eingesetzt wird.

Pomalidomid: Ein weiteres Thalidomidderivat mit starken Antikrebs-Eigenschaften, das zur Behandlung von Multiplem Myelom eingesetzt wird.

Einzigartigkeit: 5-Aminothalidomid ist einzigartig aufgrund seiner spezifischen Bindung an Cereblon und seiner Rolle als Zwischenprodukt bei der Synthese verschiedener therapeutischer Wirkstoffe. Seine Fähigkeit, mehrere molekulare Ziele und Pfade zu modulieren, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Medikamentenentwicklung .

Eigenschaften

IUPAC Name |

5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICWMVJMJVXCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431253 | |

| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191732-76-0 | |

| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)